molecular formula C8H13ClN2 B1427359 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride CAS No. 1965309-61-8

1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride

Cat. No.: B1427359
CAS No.: 1965309-61-8
M. Wt: 172.65 g/mol
InChI Key: MXYNDUKUMRXXLZ-UHFFFAOYSA-N
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Description

1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is often used in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with methylamine, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalysts: Sodium borohydride for reduction

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • 2-(2-Pyridyl)ethylamine
  • (2-Methyl-1-pyridin-2-ylpropyl)amine dihydrochloride
  • 1-(5-Methyl-pyridin-2-yl)-ethylamine dihydrochloride

Comparison: 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it valuable for targeted applications in research and industry.

Properties

CAS No.

1965309-61-8

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

1-pyridin-2-ylpropan-2-amine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-7(9)6-8-4-2-3-5-10-8;/h2-5,7H,6,9H2,1H3;1H

InChI Key

MXYNDUKUMRXXLZ-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=N1)N.Cl.Cl

Canonical SMILES

CC(CC1=CC=CC=N1)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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